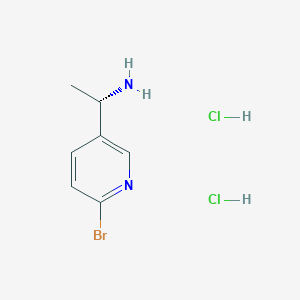
(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and an ethanamine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the ethanamine group. One common method includes the following steps:
Bromination: Pyridine is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Amination: The brominated pyridine is then reacted with an amine source, such as ethanamine, under conditions that promote nucleophilic substitution. This can be achieved using a base like sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, often optimized for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(6-Bromopyridin-3-yl)ethanamine: Lacks the dihydrochloride salt form, which may affect its solubility and stability.
3-(6-Bromopyridin-3-yl)propanamine: Similar structure but with a different alkyl chain length, leading to variations in reactivity and biological activity.
6-Bromo-3-pyridylmethanamine: Differing position of the amine group, which can influence its chemical properties and applications.
Uniqueness
(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various research and industrial applications.
Properties
Molecular Formula |
C7H11BrCl2N2 |
|---|---|
Molecular Weight |
273.98 g/mol |
IUPAC Name |
(1S)-1-(6-bromopyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-7(8)10-4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 |
InChI Key |
SIZDCZLAICMTBV-XRIGFGBMSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)Br)N.Cl.Cl |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


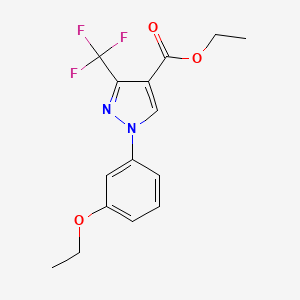

![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)
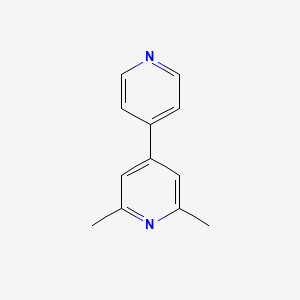

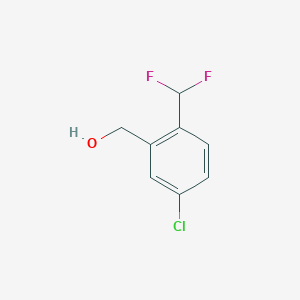
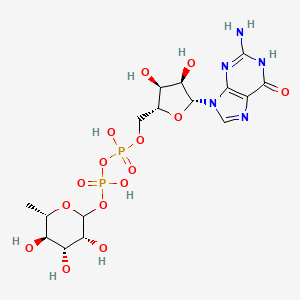


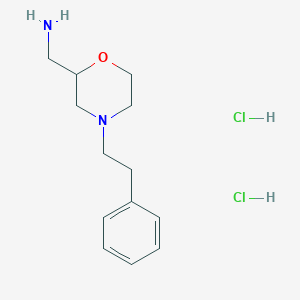
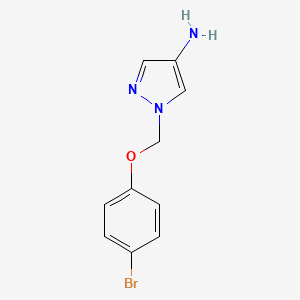
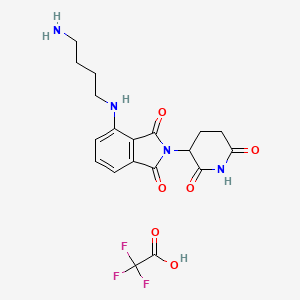
![[Bis(propan-2-yl)imino]boranyl](/img/structure/B15060789.png)

